
Dechlorane 604 Component A
Overview
Description
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene is a complex organic compound with the molecular formula C13H4Br4Cl6 and a molecular weight of 692.50 g/mol . This compound is known for its unique structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is recognized for its role in studying the behavior of flame retardants in various materials and environments .
Mode of Action
It is known to be used as an additive in some plastics . Its stable structure under high temperatures makes it a subject of interest in the development of fire-resistant materials .
Result of Action
It is known that the compound is used as a flame retardant, suggesting that it may interact with materials to reduce their flammability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dechlorane 604 Component A. For instance, its effectiveness as a flame retardant may be influenced by the temperature and the specific materials it is applied to . .
Biochemical Analysis
Biochemical Properties
Dechlorane 604 Component A plays a role in biochemical reactions primarily as an enzyme inhibitor. It interacts with various enzymes and proteins, affecting their normal function. For instance, studies have shown that this compound can inhibit the activity of type 1 deiodinase, an enzyme involved in thyroid hormone metabolism . This interaction can lead to disruptions in thyroid hormone levels, which are crucial for regulating metabolism and other physiological processes. The compound’s high lipophilicity allows it to accumulate in biological tissues, leading to prolonged exposure and potential bioaccumulation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In pancreatic β-cells, for example, exposure to this compound can lead to decreased insulin content and altered glucose-stimulated insulin secretion . This disruption in insulin regulation can have significant implications for glucose metabolism and may contribute to the development of metabolic disorders such as diabetes. Additionally, this compound can influence cell signaling pathways and gene expression, further impacting cellular function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, such as type 1 deiodinase, which affects thyroid hormone metabolism . The compound’s structure allows it to bind to the active sites of enzymes, preventing their normal function. Additionally, this compound can alter gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Long-term exposure to this compound has been shown to result in persistent changes in cellular function, including alterations in enzyme activity and gene expression . These changes can have significant implications for the health and function of cells and tissues over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant disruptions in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound have been associated with toxic effects, including liver damage and disruptions in thyroid hormone levels . These findings highlight the importance of understanding the dose-response relationship for this compound in order to assess its potential risks and benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to thyroid hormone metabolism. The compound can be metabolized by enzymes such as type 1 deiodinase, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes and regulatory proteins . These changes can have significant implications for overall metabolic function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s high lipophilicity allows it to accumulate in lipid-rich tissues, leading to prolonged exposure and potential bioaccumulation . Additionally, this compound can interact with transporters involved in the uptake and efflux of other compounds, potentially affecting their distribution and activity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function. The compound’s structure and chemical properties allow it to interact with targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can affect the function of enzymes and other proteins involved in metabolism and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene typically involves the reaction of hexachlorocyclopentadiene with tetrabromostyrene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene has several applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the study of halogenated organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated drug interactions.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo(2.2.1)hept-2-ene
- Hexachlorocyclopentadiene-tetrabromostyrene adduct
- Dechlorane 604 Component A
Uniqueness
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of flame retardants and in environmental studies .
Properties
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Br4Cl6/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYHWKJTYWPNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Br4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143677 | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59926-81-7, 34571-16-9 | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59926-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-27881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034571169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Dechlorane 604 analogues. What are they, and why are they significant?
A1: Dechlorane 604 analogues are structurally similar compounds that contain fewer bromine atoms or have some bromine atoms replaced by chlorine atoms. These analogues arise from the photodegradation of Dec 604, primarily through exposure to UV light []. One significant analogue is tribromo-Dec604 (Br3Dec604), also known as Dechlorane 604 Component B (Dec604 CB).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


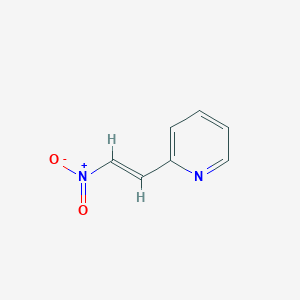
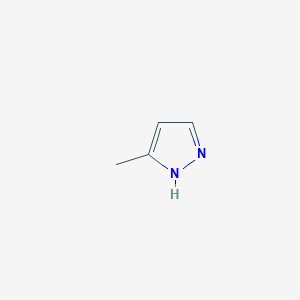
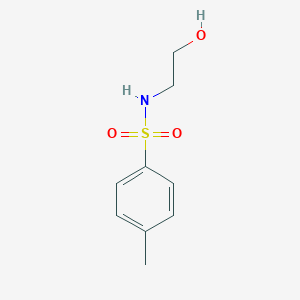


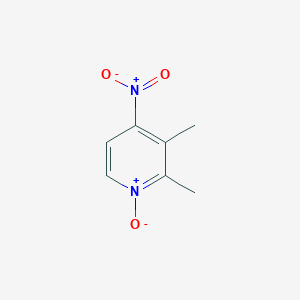

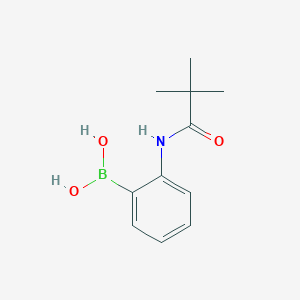

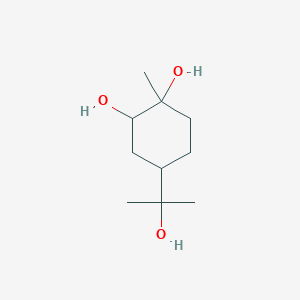

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)

